molecular formula C44H80NO8P B042706 PC(20:4(5Z,8Z,11Z,14Z)/16:0) CAS No. 35418-58-7

PC(20:4(5Z,8Z,11Z,14Z)/16:0)

Cat. No. B042706
CAS RN: 35418-58-7
M. Wt: 782.1 g/mol
InChI Key: IIZPXYDJLKNOIY-JXPKJXOSSA-N
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Description

PC(20:4(5Z,8Z,11Z,14Z)/16:0) pertains to a specific phospholipid molecule, indicative of a particular structural and functional significance in biological membranes. The designation suggests a molecule comprising fatty acid chains and a phosphate group, playing critical roles in cellular functions, signaling, and structural integrity of cell membranes.

Synthesis Analysis

Synthesis of complex molecules often involves step-wise chemical reactions, where precursors are systematically converted into more complex structures. While specific synthesis pathways for PC(20:4(5Z,8Z,11Z,14Z)/16:0) are not directly available, the synthesis of polychlorinated biphenyls (PCBs) and polyurethanes provides a framework for understanding the chemical synthesis of complex organic molecules, including the use of oxidizing agents and sol-gel methods for nanoencapsulation (Mullins et al., 1984); (Rolińska et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using spectroscopic methods, revealing details about atomic arrangements and bond characteristics. While specific analyses of PC(20:4(5Z,8Z,11Z,14Z)/16:0) are not found, the study on PCl3's molecular structure at varying temperatures provides insights into how molecular structures can change with conditions, offering parallels for understanding structural analysis in other complex molecules (Hedberg & Iwasaki, 1962).

Chemical Reactions and Properties

Chemical properties of molecules, including reactivity and stability, derive from their molecular structures. The synthesis and characterization of poly(carbonate-urea-urethane) show how molecular design can influence the chemical reactions and properties of polymers, applicable by analogy to the study of phospholipids like PC(20:4(5Z,8Z,11Z,14Z)/16:0) (Rolińska et al., 2022).

Physical Properties Analysis

Physical properties such as melting point, solubility, and phase transition temperatures are crucial for understanding the behavior of molecules under different physical conditions. Nanoencapsulation of phase change materials via sol-gel methods demonstrates the importance of physical properties in material science, relevant to the study of phospholipids (Latibari et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define a molecule's interactions and functionality. While specific data on PC(20:4(5Z,8Z,11Z,14Z)/16:0) is not available, the principles from studies on molecular interactions and reactivity can be applied to understand the chemical behavior of similar compounds (Zhang, Ma, & Wen, 2007).

Scientific Research Applications

  • Lipidomics Research

    • This compound is often used in lipidomics research, which is the large-scale study of pathways and networks of cellular lipids in biological systems .
    • The compound can be used as a standard in mass spectrometry-based lipidomics .
    • Quantitative data obtained from these studies can provide insights into lipid metabolism and the role of lipids in health and disease .
  • Cell Membrane Studies

    • As a phospholipid, this compound is a major component of cell membranes .
    • It can be used in studies investigating the properties and functions of cell membranes .
    • These studies can provide insights into cellular processes such as signal transduction, membrane trafficking, and cell adhesion .
  • Inflammation and Immune Response Studies

    • Some studies have suggested that oxidized forms of this compound can influence inflammation and immune responses .
    • This compound can be used in studies investigating these processes .
    • The results of these studies can contribute to our understanding of diseases such as atherosclerosis and autoimmune disorders .

Future Directions

Future research on PC(20:4(5Z,8Z,11Z,14Z)/16:0) may focus on its roles in health and disease. For example, changes in the composition of phosphatidylcholines in the membrane have been linked to various diseases, including cancer and neurodegenerative disorders . Understanding these changes could lead to new diagnostic and therapeutic strategies .

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,28,30,42H,6-13,15,17-19,22,24,26-27,29,31-41H2,1-5H3/b16-14-,21-20-,25-23-,30-28-/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHBQQGURLBGJ-IVFHWKNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647289
Record name (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(20:4(5Z,8Z,11Z,14Z)/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

PC(20:4(5Z,8Z,11Z,14Z)/16:0)

CAS RN

35418-58-7
Record name (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Dixit, CRK Reddy, MH Trivedi… - Separation Science …, 2020 - Wiley Online Library
The study elucidates presence of 16 potential putative metabolites in Dictyota dichotoma through non‐targeted secondary metabolite profile analysis using electrospray ionization …
C Yu, J Fu, L Guo, M Yu, D Yu - Evidence-Based Complementary …, 2022 - hindawi.com
Ionizing radiation (IR) can cause radiation damage, mutagenesis, or carcinogenesis in the irradiated subject. It is manifested as metabolic disorders of the body and damage to the …
Number of citations: 4 www.hindawi.com
C Chai, B Jin, Y Yan, Q Yuan, H Wen, W Tao… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Zhi-zi-chi decoction (ZZCD) is used for treating depression as an effectively traditional Chinese medicine. Until now, studies on pharmacological …
Number of citations: 18 www.sciencedirect.com
D Carrizo, OP Chevallier, JV Woodside, SF Brennan… - Food chemistry, 2017 - Elsevier
Red meat consumption has been associated with negative health effects. A study to identify biomarkers of meat consumption was undertaken using serum samples collected from …
Number of citations: 16 www.sciencedirect.com
X Wei, X Shi, S Kim, C McClain, X Zhang - International Conference on …, 2012 - Springer
We report a novel two-stage alignment algorithm that contains full alignment and partial alignment, for the analysis of LC-MS based metabolomics data. The purpose of full alignment is …
Number of citations: 1 link.springer.com
LJ Kangas - 2012 - search.proquest.com
Liquid chromatography-mass spectrometry-based metabolomics has gained importance in the life sciences, yet it is not supported by software tools for high throughput identification of …
Number of citations: 3 search.proquest.com

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